

In-Depth Technical Guide: Antiparasitic Agent-14 (Compound 27)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiparasitic agent-14, also identified as compound 27 in the primary literature, is a novel synthetic phospholipid analogue demonstrating significant in vitro activity against a range of protozoan parasites, including Trypanosoma cruzi and Leishmania species. This document provides a comprehensive overview of its chemical structure, physicochemical and biological properties, detailed experimental protocols for its synthesis and biological evaluation, and a discussion of its potential mechanism of action. All quantitative data are presented in structured tables for clarity and comparative analysis. Visual representations of the synthetic workflow and proposed cellular effects are provided using Graphviz diagrams.

Chemical Structure and Properties

Antiparasitic agent-14 is a synthetic ether phospholipid analogue featuring a 1,2,3-triazole ring incorporated via "click" chemistry. The structure consists of a phosphocholine head group, a long alkyl spacer, the triazole ring, and a terminal alkyl tail.

Chemical Structure:

(Structure to be inferred from the primary literature and represented chemically)

Physicochemical Properties:

A comprehensive table of physicochemical properties is provided below. Data has been collated from available literature.

Property	Value	Source
Molecular Formula	C30H61N4O4P	[1]
Molecular Weight	572.8 g/mol	[1]
IUPAC Name	2-((((1-(1-azidoundecyl)-1H- 1,2,3-triazol-4-yl)methyl) (decyloxy)phosphoryl)oxy)- N,N,N-trimethylethan-1- aminium	Inferred
LogP	(Predicted)	N/A
Solubility	(Not Reported)	N/A
рКа	(Not Reported)	N/A

Table 1: Physicochemical Properties of Antiparasitic Agent-14.

Biological Properties and Activity

Antiparasitic agent-14 exhibits a broad spectrum of activity against several clinically relevant parasites. Its efficacy has been demonstrated against different life stages of these organisms.

Antiparasitic Activity:

The following table summarizes the in vitro inhibitory concentrations (IC50) and cytotoxicity (CC50) of **Antiparasitic agent-14**.

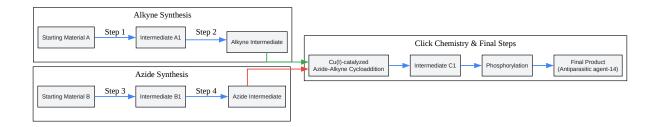
Organism/C ell Line	Life Stage	IC50 (μM)	CC50 (µM)	Selectivity Index (SI)	Reference
Trypanosoma cruzi	Trypomastigo te	1.5	-	-	[2]
Trypanosoma cruzi	Amastigote	0.89	-	-	[2]
Leishmania amazonensis	Promastigote	22.4	-	-	[2]
Leishmania amazonensis	Amastigote	5.70	-	-	[2]
RAW 264.7 (macrophage	-	-	295.6	>51.8 (vs L. amazonensis amastigote)	[2]

Table 2: In Vitro Biological Activity of Antiparasitic Agent-14.

Mechanism of Action:

The precise molecular mechanism of action of **Antiparasitic agent-14** has not been fully elucidated. However, studies on the effects of this compound on T. cruzi have revealed significant morphological alterations.[1] Treatment with the compound leads to a loss of the typical elongated shape of epimastigotes, causing them to become rounded.[1] This suggests that the compound may interfere with the parasite's cell membrane integrity or cytoskeletal structure. As a phospholipid analogue, it is plausible that it integrates into the parasite's cell membrane, disrupting its normal function and leading to cell death. Further investigation is required to identify the specific molecular targets and signaling pathways affected by this agent.

Experimental Protocols


The following sections detail the methodologies for the synthesis and biological evaluation of **Antiparasitic agent-14**, based on the primary literature.

Chemical Synthesis

The synthesis of **Antiparasitic agent-14** is a multi-step process involving the preparation of key intermediates followed by a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction.

Synthesis Workflow Diagram:

Click to download full resolution via product page

Caption: Synthetic workflow for **Antiparasitic agent-14**.

Detailed Protocol:

- Step 1 & 2: Synthesis of the Alkyne Intermediate: The synthesis of the alkyne portion of the
 molecule typically starts from a commercially available long-chain alcohol, which is then
 converted to an alkyne through standard organic chemistry transformations.
- Step 3 & 4: Synthesis of the Azide Intermediate: The azide component is synthesized from a corresponding long-chain alkyl halide or tosylate by nucleophilic substitution with sodium azide.
- Step 5: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne and azide intermediates are coupled using a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, to form the 1,2,3-triazole ring.

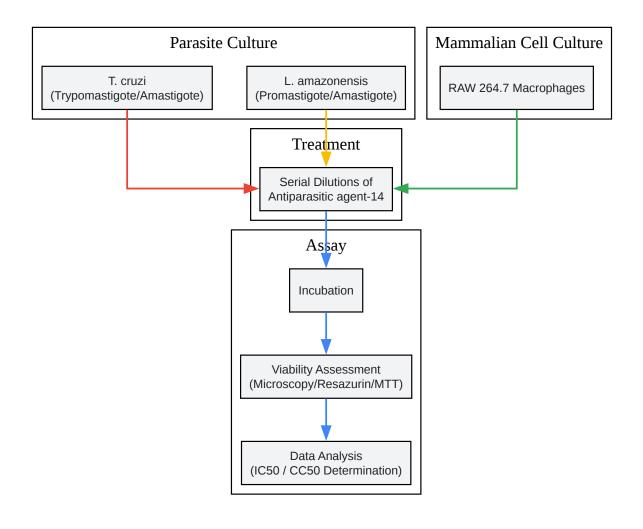
• Step 6: Phosphorylation and Choline Addition: The resulting alcohol is then phosphorylated, and the phosphocholine headgroup is introduced to yield the final product, **Antiparasitic agent-14**.

In Vitro Antiparasitic Activity Assays

Protocol for Trypanosoma cruzi Activity:

- Trypomastigote Assay: Bloodstream trypomastigotes are obtained from infected mice. The
 parasites are incubated with serial dilutions of **Antiparasitic agent-14** for 24 hours. Parasite
 viability is assessed by counting motile parasites using a Neubauer chamber.
- Amastigote Assay: Peritoneal macrophages are infected with trypomastigotes. After 24
 hours, the cells are treated with various concentrations of the compound for 72 hours. The
 cells are then fixed, stained with Giemsa, and the number of intracellular amastigotes is
 determined by microscopy.

Protocol for Leishmania amazonensis Activity:

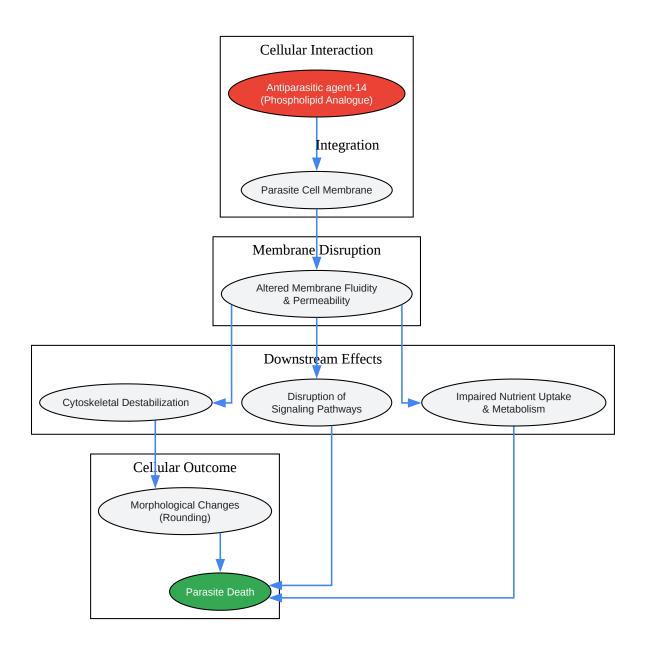

- Promastigote Assay: Promastigotes are cultured in appropriate media and incubated with different concentrations of Antiparasitic agent-14 for 72 hours. Parasite viability is determined using a resazurin-based assay or by direct counting.
- Amastigote Assay: Macrophages are infected with promastigotes, which differentiate into amastigotes. The infected cells are then treated with the compound for 72 hours. The number of viable intracellular amastigotes is quantified by microscopy after Giemsa staining.

Protocol for Cytotoxicity Assay (RAW 264.7 cells):

- RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
- The cells are then incubated with serial dilutions of Antiparasitic agent-14 for 48 hours.
- Cell viability is assessed using the MTT assay, where the reduction of MTT to formazan by viable cells is measured spectrophotometrically.

Experimental Workflow Diagram:

Click to download full resolution via product page


Caption: General workflow for in vitro biological evaluation.

Signaling Pathways and Logical Relationships

While the exact signaling pathways affected by **Antiparasitic agent-14** are yet to be fully elucidated, a proposed logical relationship based on its structure and observed effects can be visualized.

Proposed Mechanism of Action Diagram:

Click to download full resolution via product page

Caption: Proposed mechanism of action for Antiparasitic agent-14.

This diagram illustrates a plausible sequence of events where the phospholipid nature of **Antiparasitic agent-14** leads to its integration into the parasite's cell membrane, causing disruption of membrane integrity and function. This, in turn, could lead to downstream effects such as cytoskeletal destabilization, altered signaling, and impaired metabolism, ultimately resulting in parasite death.

Conclusion and Future Directions

Antiparasitic agent-14 is a promising lead compound in the development of new therapies for neglected tropical diseases caused by protozoan parasites. Its potent and selective in vitro activity warrants further investigation. Future research should focus on:

- Elucidating the precise mechanism of action: Identifying the specific molecular targets and signaling pathways is crucial for rational drug design and optimization.
- In vivo efficacy studies: Evaluating the compound's efficacy and safety in animal models of Chagas disease and leishmaniasis.
- Structure-activity relationship (SAR) studies: Synthesizing and testing analogues to improve potency, selectivity, and pharmacokinetic properties.
- Pharmacokinetic and toxicity profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound.

This technical guide provides a solid foundation for researchers and drug developers interested in advancing **Antiparasitic agent-14** as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. Design, Synthesis and Antiparasitic Evaluation of Click Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Antiparasitic Agent-14 (Compound 27)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559507#antiparasitic-agent-14-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com